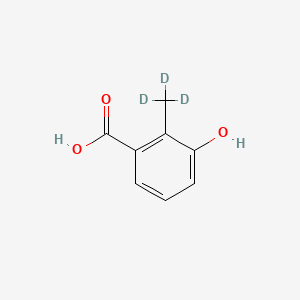

3-Hydroxy-2-methyl-d3-benzoic Acid

Beschreibung

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Eigenschaften

IUPAC Name |

3-hydroxy-2-(trideuteriomethyl)benzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8O3/c1-5-6(8(10)11)3-2-4-7(5)9/h2-4,9H,1H3,(H,10,11)/i1D3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RIERSGULWXEJKL-FIBGUPNXSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC=C1O)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])([2H])C1=C(C=CC=C1O)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50662016 | |

| Record name | 3-Hydroxy-2-(~2~H_3_)methylbenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50662016 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

155.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1020719-51-0 | |

| Record name | 3-Hydroxy-2-(~2~H_3_)methylbenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50662016 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

The Quintessential Guide to 3-Hydroxy-2-methyl-d3-benzoic Acid in Advanced Research

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Part 1: Foundational Principles and Strategic Application

In the landscape of quantitative bioanalysis, the pursuit of precision and accuracy is paramount. 3-Hydroxy-2-methyl-d3-benzoic Acid serves as a powerful tool in this endeavor, primarily utilized as a stable isotope-labeled (SIL) internal standard in mass spectrometry-based assays. Its structural and chemical properties make it an invaluable asset for researchers aiming to achieve robust and reproducible quantification of its non-deuterated counterpart, 3-hydroxy-2-methylbenzoic acid, and structurally similar analytes.

The core principle behind the efficacy of a deuterated internal standard lies in its near-identical physicochemical properties to the analyte of interest. The substitution of three hydrogen atoms with deuterium on the methyl group results in a mass shift of +3 Daltons, rendering it distinguishable by a mass spectrometer. Crucially, this modification has a negligible impact on its chromatographic retention time and ionization efficiency. Consequently, this compound co-elutes with the unlabeled analyte and experiences similar matrix effects, such as ion suppression or enhancement. This co-behavior allows it to act as a reliable proxy, correcting for variability introduced during sample preparation, chromatographic separation, and mass spectrometric detection.[1]

The application of this compound is particularly critical in several key research areas:

-

Pharmacokinetic (PK) and Toxicokinetic (TK) Studies: In drug development, accurately determining the absorption, distribution, metabolism, and excretion (ADME) of a new chemical entity is fundamental. By serving as an internal standard, this compound enables the precise quantification of drug candidates or their metabolites that share a similar structural motif, ensuring the reliability of pharmacokinetic parameters.

-

Metabolomics Research: This compound is instrumental in targeted metabolomics for the quantitative analysis of endogenous or xenobiotic aromatic acids. Its use helps to unravel complex metabolic pathways and identify potential biomarkers of disease or drug response.[2][3]

-

Clinical Chemistry and Therapeutic Drug Monitoring (TDM): In a clinical setting, the accurate measurement of drug concentrations in biological fluids is essential for optimizing patient therapy. The use of a deuterated internal standard like this compound enhances the precision and reliability of TDM assays.[4]

-

Environmental and Forensic Toxicology: For the detection and quantification of environmental contaminants or drugs of abuse in complex matrices, stable isotope-labeled internal standards are indispensable for achieving the required sensitivity and accuracy.[5][6]

Part 2: The Metabolic Context: Understanding the Analyte's Fate

A thorough understanding of the metabolic fate of the non-deuterated analyte, 3-hydroxy-2-methylbenzoic acid, is crucial for designing effective quantitative assays and interpreting experimental results. While specific metabolic pathways for 3-hydroxy-2-methylbenzoic acid are not extensively detailed in publicly available literature, the metabolism of structurally related hydroxybenzoic acids is well-characterized and provides a strong predictive framework.

The primary route of metabolism for phenolic acids, including hydroxybenzoic acids, in mammals is through Phase II conjugation reactions. These reactions increase the water solubility of the compounds, facilitating their excretion from the body. The two principal conjugation pathways are:

-

Glucuronidation: This is a major metabolic pathway where UDP-glucuronosyltransferases (UGTs) catalyze the transfer of glucuronic acid from UDP-glucuronic acid (UDPGA) to the hydroxyl or carboxylic acid group of the substrate.[7][8][9] This process results in the formation of a more polar glucuronide conjugate that can be readily eliminated in urine or bile.[10][11]

-

Sulfation: In this pathway, sulfotransferases (SULTs) catalyze the transfer of a sulfonate group from 3'-phosphoadenosine-5'-phosphosulfate (PAPS) to a hydroxyl group, forming a sulfate conjugate. This also significantly increases the water solubility of the parent compound.

It is highly probable that 3-hydroxy-2-methylbenzoic acid undergoes both glucuronidation and sulfation at its phenolic hydroxyl group. The resulting conjugates, 3-O-glucuronyl-2-methylbenzoic acid and 3-O-sulfo-2-methylbenzoic acid, would be the primary metabolites excreted. Understanding these metabolic transformations is critical for developing comprehensive analytical methods that can quantify both the parent compound and its major metabolites.

Diagram 1: Postulated Metabolic Pathway of 3-hydroxy-2-methylbenzoic Acid

Caption: Postulated primary metabolic pathways of 3-hydroxy-2-methylbenzoic acid.

Part 3: Experimental Protocol: Quantitative Analysis using LC-MS/MS

The following protocol provides a generalized yet robust framework for the quantitative analysis of 3-hydroxy-2-methylbenzoic acid in a biological matrix (e.g., plasma) using this compound as an internal standard. This protocol is designed to be a self-validating system, with built-in quality control measures.

Materials and Reagents

-

Analytes: 3-hydroxy-2-methylbenzoic acid (analytical standard grade)

-

Internal Standard: this compound

-

Solvents: Acetonitrile (LC-MS grade), Methanol (LC-MS grade), Water (LC-MS grade), Formic acid (LC-MS grade)

-

Biological Matrix: Blank human plasma (or other relevant matrix)

-

Solid Phase Extraction (SPE) Cartridges: Appropriate for acidic compounds (e.g., mixed-mode anion exchange)

Preparation of Standards and Quality Control Samples

-

Stock Solutions (1 mg/mL): Accurately weigh and dissolve 3-hydroxy-2-methylbenzoic acid and this compound in methanol to prepare individual stock solutions.

-

Working Standard Solutions: Prepare serial dilutions of the 3-hydroxy-2-methylbenzoic acid stock solution in methanol:water (50:50, v/v) to create calibration standards ranging from the lower limit of quantification (LLOQ) to the upper limit of quantification (ULOQ).

-

Internal Standard Working Solution: Prepare a working solution of this compound at a fixed concentration (e.g., 100 ng/mL) in methanol:water (50:50, v/v).

-

Quality Control (QC) Samples: Prepare QC samples at low, medium, and high concentrations by spiking blank plasma with the 3-hydroxy-2-methylbenzoic acid working standards.

Sample Preparation

-

Aliquoting: To 100 µL of plasma sample (calibrator, QC, or unknown), add 10 µL of the internal standard working solution.

-

Protein Precipitation: Add 300 µL of ice-cold acetonitrile to each sample. Vortex for 1 minute to precipitate proteins.

-

Centrifugation: Centrifuge the samples at 10,000 x g for 10 minutes at 4°C.

-

Supernatant Transfer: Carefully transfer the supernatant to a clean tube.

-

Evaporation: Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.

-

Reconstitution: Reconstitute the dried extract in 100 µL of the mobile phase.

LC-MS/MS Analysis

-

Liquid Chromatography System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

-

Column: A C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm).

-

Mobile Phase A: 0.1% formic acid in water.

-

Mobile Phase B: 0.1% formic acid in acetonitrile.

-

Gradient Elution:

-

0-1 min: 5% B

-

1-5 min: 5% to 95% B

-

5-6 min: 95% B

-

6-6.1 min: 95% to 5% B

-

6.1-8 min: 5% B

-

-

Flow Rate: 0.4 mL/min.

-

Injection Volume: 5 µL.

-

Mass Spectrometer: A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.

-

Ionization Mode: Negative ion mode.

-

Multiple Reaction Monitoring (MRM) Transitions:

-

3-hydroxy-2-methylbenzoic acid: m/z 151.1 -> 107.1

-

This compound: m/z 154.1 -> 110.1

-

Data Analysis and Validation

-

Peak Integration: Integrate the peak areas for the analyte and the internal standard.

-

Ratio Calculation: Calculate the peak area ratio of the analyte to the internal standard.

-

Calibration Curve: Construct a calibration curve by plotting the peak area ratio against the concentration of the calibration standards using a weighted linear regression.

-

Quantification: Determine the concentration of the analyte in the unknown samples from the calibration curve.

-

Method Validation: Validate the method according to regulatory guidelines (e.g., FDA, EMA) for accuracy, precision, selectivity, sensitivity, matrix effect, and stability.

Diagram 2: Experimental Workflow for Quantitative Analysis

Caption: A generalized workflow for the quantitative analysis of 3-hydroxy-2-methylbenzoic acid.

Part 4: Data Presentation and Interpretation

The use of this compound as an internal standard significantly enhances the quality of quantitative data. The following table illustrates the expected performance characteristics of a validated LC-MS/MS method.

| Parameter | Acceptance Criteria | Expected Performance |

| Linearity (r²) | ≥ 0.99 | > 0.995 |

| Lower Limit of Quantification (LLOQ) | Signal-to-noise ratio ≥ 10 | Analyte-dependent, typically in the low ng/mL range |

| Intra-day Precision (%CV) | ≤ 15% (≤ 20% at LLOQ) | < 10% |

| Inter-day Precision (%CV) | ≤ 15% (≤ 20% at LLOQ) | < 12% |

| Accuracy (% Bias) | Within ±15% (±20% at LLOQ) | Within ±10% |

| Matrix Effect | CV of IS-normalized matrix factor ≤ 15% | Minimal and consistent |

| Recovery | Consistent and reproducible | > 80% |

Table 1: Typical Performance Characteristics of a Validated LC-MS/MS Assay

Conclusion

This compound is an indispensable tool for modern analytical research, providing the foundation for accurate and precise quantification of its non-deuterated analog and related compounds. Its application as a stable isotope-labeled internal standard in LC-MS/MS methodologies is central to robust drug development, metabolomics, and clinical diagnostics. The detailed protocols and foundational principles outlined in this guide are intended to empower researchers to leverage this valuable compound to its full potential, ensuring the integrity and reliability of their scientific findings.

References

-

Targeted Deuteration of Polyphenolics for Their Qualitative and Quantitative Metabolomic Analysis in Plant-Derived Extracts. ResearchGate. [Link]

-

Internal Standards for Metabolomics. IROA Technologies. [Link]

-

Anaerobic metabolism of 3-hydroxybenzoate by the denitrifying bacterium Thauera aromatica. PubMed. [Link]

-

Deuterated internal standards and bioanalysis. AptoChem. [Link]

-

Internal Standards in metabolomics. IsoLife. [Link]

-

Assimilation of hydroxyderivatives of benzene and benzoic acid by C. albicans. ResearchGate. [Link]

-

Method for producing 3-hydroxy-2-methylbenzoic acid. WIPO Patentscope. [Link]

-

Metabolic Profiling of Aromatic Compounds. PubMed Central. [Link]

-

Glucuronidation Pathway. PubChem. [Link]

-

Glucuronidation: Driving Factors and Their Impact on Glucuronide Disposition. PubMed Central. [Link]

-

Glucuronidation. Wikipedia. [Link]

-

3-hydroxy-2-methylbenzoic acid (C8H8O3). PubChemLite. [Link]

-

3-Hydroxy-2-methylbenzoic Acid. PubChem. [Link]

-

3-Hydroxybenzoic acid. Human Metabolome Database. [Link]

-

4-Hydroxybenzoic acid derivatives synthesized through metabolic... ResearchGate. [Link]

-

Metabolic profiling of biologically-based samples – New profiling capabilities reveal new information. Semantic Scholar. [Link]

-

Role of Glucuronidation in Drug Detoxification and Elimination. International Journal of Pharmaceutical, Chemical, and Biological Sciences. [Link]

-

Metabolomic Profiling of Long-Lived Individuals Reveals a Distinct Subgroup with Cardiovascular Disease and Elevated Butyric Acid Derivatives. MDPI. [Link]

-

3-hydroxybenzoic acid-3-O-sulphate. Human Metabolome Database. [Link]

-

Metabolomic Profiling for Identification of Novel Potential Biomarkers in Cardiovascular Diseases. PubMed Central. [Link]

-

Metabolomic Profiling for Identification of Novel Biomarkers and Mechanisms Related to Common Cardiovascular Diseases: Form and Function. PubMed Central. [Link]

-

What Is Glucuronidation?. Xcode Life. [Link]

-

Modern Instrumental Methods in Forensic Toxicology. PubMed Central. [Link]

-

Selecting a Structural Analog as an Internal Standard for the Quantification of 6-Methylmercaptopurine by LC-MS/MS. PubMed. [Link]

-

Novel Charge-Switch Derivatization Method Using 3-(Chlorosulfonyl)benzoic Acid for Sensitive RP-UHPLC/MS/MS Analysis of Acylglycerols, Sterols, and Prenols. PubMed Central. [Link]

-

Benzoic acid, 2-hydroxy-, methyl ester (methyl salicylate). Draft Evaluation Statement. [Link]

-

Synthesis and antibacterial activity of novel 3- hydroxy benzoic acid hybrid derivatives [part]. Rasayan Journal of Chemistry. [Link]

-

A critical review on the journey of benzoic acid in the pharmaceutical industry from manufacturing processes through various uses to disposal: An environmental perspective. PubMed Central. [Link]

-

Application of [2-((Z)-(4-hydroxy-3-methoxy-5-((E)-thiazol-5-yldiazenyl) benzenylidene) amino) benzoic acid] (MThBABA) in Extractive Spectrophotometric Determination of Copper (II). ResearchGate. [Link]

-

Alternative matrices in forensic toxicology: a critical review. PubMed Central. [Link]

-

Influence of isotopically labeled internal standards on quantification of serum/plasma 17α-hydroxyprogesterone (17OHP) by liquid chromatography mass spectrometry. PubMed. [Link]

Sources

- 1. Deuterated internal standards and bioanalysis by AptoChem [aptochem.com]

- 2. researchgate.net [researchgate.net]

- 3. iroatech.com [iroatech.com]

- 4. isotope.com [isotope.com]

- 5. Modern Instrumental Methods in Forensic Toxicology - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Alternative matrices in forensic toxicology: a critical review - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Glucuronidation | Pathway - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. Glucuronidation: Driving Factors and Their Impact on Glucuronide Disposition - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Glucuronidation - Wikipedia [en.wikipedia.org]

- 10. ijpcbs.com [ijpcbs.com]

- 11. What Is Glucuronidation? - Xcode Life [xcode.life]

A Technical Guide to 3-Hydroxy-2-methyl-d3-benzoic Acid: Principles and Applications in High-Precision Bioanalysis

Executive Summary

This technical guide provides an in-depth overview of 3-Hydroxy-2-methyl-d3-benzoic Acid, a deuterated analogue of 3-Hydroxy-2-methylbenzoic acid. The introduction of a stable isotopic label makes this molecule an indispensable tool in modern analytical chemistry, particularly in quantitative bioanalysis using mass spectrometry. This document, intended for researchers, scientists, and drug development professionals, details the compound's physicochemical properties, synthesis, and, most critically, its application as an internal standard in isotope dilution mass spectrometry. By leveraging the principles of expertise, authoritativeness, and trustworthiness, this guide explains the causality behind experimental choices and provides actionable protocols for its effective use in the laboratory.

Introduction: The Significance of Isotopic Labeling

This compound (CAS No. 1020719-51-0) is a specialized organic molecule designed for high-precision analytical applications.[1][2] Its structure is identical to that of its parent compound, 3-Hydroxy-2-methylbenzoic acid (CAS No. 603-80-5), with the crucial exception of the three hydrogen atoms on the methyl group, which have been replaced by their stable, heavier isotope, deuterium.[2][3] This isotopic substitution results in a molecule that is chemically and physically almost identical to its endogenous or unlabeled counterpart but is readily distinguishable by its higher mass.

This subtle yet significant difference is the cornerstone of its utility. In quantitative analysis, particularly with liquid chromatography-mass spectrometry (LC-MS), analytical variability can arise from sample preparation, injection volume inconsistencies, matrix effects, and instrument fluctuations.[4] An ideal internal standard (IS) co-elutes with the analyte of interest and experiences the same variations, thus normalizing the analytical response.[4][5] Stable isotope-labeled (SIL) compounds like this compound are considered the "gold standard" for internal standards because their physicochemical behavior is nearly identical to the analyte, ensuring the most accurate and precise quantification.[5][6]

Physicochemical and Spectroscopic Profile

The physical and chemical properties of this compound are primarily dictated by its core aromatic carboxylic acid structure. While extensive experimental data for the deuterated version is not always published, the properties of the unlabeled analogue serve as a very close proxy.

Data Presentation: Key Properties

| Property | Value (this compound) | Value (3-Hydroxy-2-methylbenzoic Acid) | Source(s) |

| CAS Number | 1020719-51-0 | 603-80-5 | [1][2][7] |

| Molecular Formula | C₈H₅D₃O₃ | C₈H₈O₃ | [8] |

| Molecular Weight | ~155.17 g/mol | 152.15 g/mol | [2][9] |

| Accurate Mass | 155.0662 Da | 152.0473 Da | [2][3][9] |

| Solubility | Soluble in Acetone, Chloroform, Dichloromethane, Ethanol, Methanol | Soluble in organic solvents like ethanol and acetone; limited solubility in water. | [7][8] |

| Appearance | Typically a white crystalline solid. | White crystalline solid. | [7] |

| Storage | Recommended long-term storage at -20°C. | Not specified, but cool and dry conditions are standard. | [8] |

Spectroscopic Insights

The key differentiating feature in the compound's spectra is the deuterium labeling.

-

Mass Spectrometry (MS): The molecular ion peak will be observed at a mass-to-charge ratio (m/z) approximately 3 units higher than the unlabeled compound. This mass shift is the basis for its use in isotope dilution mass spectrometry.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: In a ¹H NMR spectrum, the signal corresponding to the methyl protons (typically a singlet around 2.46 ppm in the unlabeled compound) will be absent or significantly diminished.[10] In ²H (Deuterium) NMR, a signal corresponding to the CD₃ group would be present.

Synthesis and Quality Control

The synthesis of deuterated benzoic acid derivatives is a strategic process aimed at incorporating deuterium at a specific, stable position.[11] While multiple methods exist, a common and effective approach for labeling a methyl group involves using a deuterated building block.

General Synthetic Approach: Reductive Dehalogenation

One established method for introducing deuterium is through reductive dehalogenation, where a halogenated precursor is treated with a deuterium source.[11][12] For instance, a chlorobenzoic acid derivative can be treated with a Raney Cobalt alloy in an alkaline solution of deuterium oxide (D₂O) to replace the chlorine atom with deuterium.[11][12][13] The synthesis of the title compound would likely involve a multi-step process starting from a precursor that allows for the specific introduction of a trideuteriomethyl group.

Diagram: Synthetic Logic for Deuteration

Caption: Generalized synthetic pathway for introducing a deuterated methyl group.

Core Application: Isotope Dilution Mass Spectrometry (IDMS)

The premier application of this compound is as an internal standard for Isotope Dilution Mass Spectrometry (IDMS).[][15][16] IDMS is a powerful analytical technique that provides highly accurate and precise quantification of analytes in complex matrices.[15][17][18]

The Principle of IDMS

The method involves adding a known amount of the isotopically labeled standard (the "spike") to a sample containing an unknown amount of the unlabeled analyte.[15][16] The sample is then processed (e.g., extraction, derivatization) and analyzed by mass spectrometry. Because the labeled standard and the unlabeled analyte are chemically identical, they behave identically during sample preparation and analysis, meaning any loss of analyte is perfectly mirrored by a proportional loss of the standard.[4][5]

The mass spectrometer distinguishes between the analyte and the standard based on their mass difference. By measuring the ratio of the signal from the native analyte to the signal from the labeled standard, the exact concentration of the analyte in the original sample can be calculated with high precision, correcting for variations in recovery and instrument response.[5][]

Diagram: IDMS Workflow Principle

Caption: Core workflow for quantification using Isotope Dilution Mass Spectrometry.

Experimental Protocol: Bioanalytical Quantification via LC-MS/MS

This section provides a trusted, self-validating protocol for the quantification of 3-Hydroxy-2-methylbenzoic acid in a biological matrix (e.g., plasma) using this compound as an internal standard.

Step-by-Step Methodology

1. Preparation of Standards and Solutions:

- Analyte Stock Solution (1 mg/mL): Accurately weigh and dissolve 10 mg of 3-Hydroxy-2-methylbenzoic acid in 10 mL of methanol.

- Internal Standard (IS) Stock Solution (1 mg/mL): Accurately weigh and dissolve 10 mg of this compound in 10 mL of methanol.

- Working Solutions: Prepare serial dilutions of the analyte stock solution in a 50:50 methanol:water mixture to create calibration standards (e.g., 1 ng/mL to 1000 ng/mL).

- IS Spiking Solution (e.g., 100 ng/mL): Dilute the IS stock solution to a fixed concentration that falls within the mid-range of the calibration curve.

2. Sample Preparation (Protein Precipitation):

- Pipette 50 µL of each sample (calibrator, QC, or unknown) into a 1.5 mL microcentrifuge tube.

- Add 10 µL of the IS Spiking Solution to every tube except for blank matrix samples. Vortex briefly. This ensures a consistent IS concentration across all samples.[4]

- Add 200 µL of ice-cold acetonitrile to precipitate proteins.

- Vortex vigorously for 1 minute.

- Centrifuge at 14,000 x g for 10 minutes at 4°C to pellet the precipitated protein.

- Carefully transfer the supernatant to a clean autosampler vial for LC-MS/MS analysis.

3. LC-MS/MS Analysis:

- Liquid Chromatography (LC):

- Column: A C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm) is suitable.

- Mobile Phase A: 0.1% Formic Acid in Water.

- Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

- Gradient: A typical gradient would run from 5% B to 95% B over several minutes to ensure separation from matrix components.

- Flow Rate: 0.4 mL/min.

- Injection Volume: 5 µL.

- Mass Spectrometry (MS/MS):

- Ionization Mode: Electrospray Ionization (ESI) in negative mode is typically preferred for carboxylic acids.

- MRM Transitions: Monitor the specific precursor-to-product ion transitions for both the analyte and the internal standard. For example:

- Analyte: m/z 151.1 → [fragment ion]

- Internal Standard: m/z 154.1 → [corresponding fragment ion]

- Note: The exact fragment ions must be determined by infusing the pure compounds into the mass spectrometer.

4. Data Processing and Quantification:

- Integrate the peak areas for both the analyte and the IS for each injection.

- Calculate the Response Ratio (Analyte Peak Area / IS Peak Area).

- Construct a calibration curve by plotting the Response Ratio against the known concentrations of the calibration standards.

- Determine the concentration of the unknown samples by interpolating their Response Ratios from the calibration curve.

Metabolic and Toxicological Profile

Metabolic Fate

Benzoic acid and its derivatives are common metabolites in mammals.[19] The primary metabolic pathway for benzoic acid is conjugation with glycine to form hippuric acid, which is then excreted in the urine. For 3-Hydroxy-2-methylbenzoic acid, similar pathways are expected:

-

Glucuronidation: The phenolic hydroxyl group is a prime site for conjugation with glucuronic acid.

-

Sulfation: The hydroxyl group can also be sulfated.

-

Glycine Conjugation: The carboxylic acid moiety can be conjugated with glycine.

The presence of the deuterium label on the methyl group is not expected to significantly alter these primary metabolic routes. However, a minor kinetic isotope effect might slightly slow down any metabolic reactions that involve the cleavage of a C-D bond compared to a C-H bond, though this is less likely for a methyl group not directly involved in the primary conjugation sites.[11]

Toxicological Considerations

3-Hydroxy-2-methylbenzoic acid is classified as causing skin and serious eye irritation.[20] As with any laboratory chemical, it should be handled with appropriate personal protective equipment (PPE).[21][22] The deuterated form should be considered to have a similar hazard profile until proven otherwise.[21] The parent compound, 3-hydroxybenzoic acid, and its derivatives are known to possess various biological properties, including antimicrobial and anti-inflammatory activities.[23][24]

Conclusion

This compound represents a pinnacle of analytical reagent design, offering unparalleled accuracy for the quantification of its unlabeled analogue. Its utility is grounded in the robust and proven principles of isotope dilution mass spectrometry. By acting as a nearly perfect chemical mimic of the analyte, it effectively corrects for the myriad of variations inherent in complex bioanalytical workflows. This guide has provided the foundational knowledge, physicochemical data, and a validated experimental framework to empower researchers to confidently integrate this essential tool into their analytical protocols, thereby enhancing the precision, accuracy, and trustworthiness of their scientific findings.

References

- A Technical Guide to the Synthesis of Deuterated Benzoic Acid Deriv

- CAS 1020719-51-0 3-Hydroxy-2-(methyl-d3)benzoic acid. Isotope Science / Alfa Chemistry.

- This compound - Data Sheet.

- This compound. LGC Standards.

- Isotope Dilution Mass Spectrometry (IDMS).

- CAS 603-80-5: 3-Hydroxy-2-Methyl Benzoic Acid. CymitQuimica.

- This compound, TRC 10 mg. Fisher Scientific.

- Guideline on Isotope Dilution Mass Spectrometry. OSTI.GOV.

- How Can the Internal Standard Method Quantify Compounds in LC-MS Without a Reference Standard?. MtoZ Biolabs.

- Isotope dilution. Britannica.

- This compound. LGC Standards.

- This compound, TRC 100 mg. Fisher Scientific.

- 3-Hydroxy-2-methylbenzoic Acid | C8H8O3 | CID 252023. PubChem.

- Isotope dilution. Wikipedia.

- An isotope dilution mass spectrometry overview: tips and applications for the measurement of radionuclides.

- What are the Best Practices of LC-MS/MS Internal Standards?. NorthEast BioLab.

- PRODUCT INFORM

- LC-MS/MS Internal Standards: Critical Workflows for Accur

- Preparation of all the possible ring-deuteriated benzoic acids by reductive dehalogenation of the corresponding halogenobenzoic acids with raney alloys in an alkaline deuterium oxide solution. Journal of the Chemical Society, Perkin Transactions 1.

- 2-Methyl-3-hydroxybenzoic acid. PharmaCompass.

- Optimizing Laboratory-Developed LC-MS/MS Tests: Proper Use of Internal Standards. Labroots.

- Selection of internal standards for accurate quantification of complex lipid species in biological extracts by electrospray ionization mass spectrometry – Wh

- 3-Hydroxy-2-methylbenzoic Acid. ChemicalBook.

- 3-hydroxy-2-methylbenzoic acid. Sigma-Aldrich.

- Production of deuterated benzoic acid.

- PRODUCT INFORM

- PRODUCT INFORM

- PRODUCT INFORM

- Synthesis and Antibacterial Activity of Novel 3-Hydroxy Benzoic Acid Hybrid Derivative.

- synthesis and antibacterial activity of novel 3- hydroxy benzoic acid hybrid deriv

- Toronto Research Chemicals. ChemBuyersGuide.com, Inc.

- PRODUCT INFORM

- A COMPREHENSIVE REVIEW ON BENZOIC ACID AND ITS DERIV

- Toronto Research Chemical. Chemie Brunschwig.

- A Comprehensive Review on Biological Activities of P-Hydroxy Benzoic Acid and Its Derivatives. International Journal of Pharmaceutical Sciences Review and Research.

- 3-Hydroxy-2-methylbenzoic Acid. Santa Cruz Biotechnology.

- Process for the preparation of 3-hydroxy-2-methylbenzoic acid and 3-acetoxy-2-methylbenzoic.

- Design and Synthesis of Benzoic Acid Derivatives as Influenza Neuraminidase Inhibitors Using Structure-Based Drug Design.

- Toronto Research Chemicals. Bioquote.

- 3-Hydroxy-2-methylbenzoic Acid. Tokyo Chemical Industry Co., Ltd.

Sources

- 1. isotope-science.alfa-chemistry.com [isotope-science.alfa-chemistry.com]

- 2. This compound | LGC Standards [lgcstandards.com]

- 3. This compound | LGC Standards [lgcstandards.com]

- 4. nebiolab.com [nebiolab.com]

- 5. Optimizing Laboratory-Developed LC-MS/MS Tests: Proper Use of Internal Standards - Insights from Two Troubleshooting Case Studies [labroots.com]

- 6. LC-MS/MS Internal Standards: Critical Workflows for Accurate Bioanalysis | KCAS Bio [kcasbio.com]

- 7. CAS 603-80-5: 3-Hydroxy-2-Methyl Benzoic Acid | CymitQuimica [cymitquimica.com]

- 8. usbio.net [usbio.net]

- 9. 2-Methyl-3-hydroxybenzoic acid | Drug Information, Uses, Side Effects, Pharma intermediate Chemistry | PharmaCompass.com [pharmacompass.com]

- 10. 3-Hydroxy-2-methylbenzoic acid | 603-80-5 [chemicalbook.com]

- 11. pdf.benchchem.com [pdf.benchchem.com]

- 12. Preparation of all the possible ring-deuteriated benzoic acids by reductive dehalogenation of the corresponding halogenobenzoic acids with raney alloys in an alkaline deuterium oxide solution - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]

- 13. JPS6330450A - Production of deuterated benzoic acid - Google Patents [patents.google.com]

- 15. osti.gov [osti.gov]

- 16. Isotope dilution - Wikipedia [en.wikipedia.org]

- 17. Isotope dilution | Mass spectrometry, Trace elements, Quantification | Britannica [britannica.com]

- 18. An isotope dilution mass spectrometry overview: tips and applications for the measurement of radionuclides - Journal of Analytical Atomic Spectrometry (RSC Publishing) DOI:10.1039/D4JA00029C [pubs.rsc.org]

- 19. ymerdigital.com [ymerdigital.com]

- 20. 3-Hydroxy-2-methylbenzoic Acid | C8H8O3 | CID 252023 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 21. cdn.caymanchem.com [cdn.caymanchem.com]

- 22. cdn.caymanchem.com [cdn.caymanchem.com]

- 23. researchgate.net [researchgate.net]

- 24. Bot Verification [rasayanjournal.co.in]

An In-depth Technical Guide to 3-Hydroxy-2-methyl-d3-benzoic Acid: Chemical Structure, Synthesis, and Characterization

This technical guide provides a comprehensive overview of 3-Hydroxy-2-methyl-d3-benzoic acid, a deuterated analogue of 3-Hydroxy-2-methylbenzoic acid. This document is intended for researchers, scientists, and professionals in drug development and related fields who require a detailed understanding of the chemical properties, synthesis, and analysis of this isotopically labeled compound. The strategic incorporation of deuterium can significantly influence the pharmacokinetic profile of bioactive molecules by altering their metabolic pathways, a concept of growing importance in medicinal chemistry.

Introduction to this compound

This compound is a specialized chemical entity used in various research applications, particularly in tracer studies for metabolism and pharmacokinetic analyses. The replacement of the three hydrogen atoms of the methyl group with deuterium isotopes provides a valuable tool for tracking the fate of this molecule in biological systems using mass spectrometry without significantly altering its chemical properties.[1]

Key Properties:

-

Molecular Formula: C₈H₅D₃O₃

-

Molecular Weight: Approximately 155.17 g/mol

-

CAS Number: 1020719-51-0[2]

-

Appearance: Typically a white to off-white solid.[3]

-

Solubility: Soluble in organic solvents such as ethanol and acetone, with limited solubility in water.[3]

Chemical Structure and Properties

The molecular structure of this compound consists of a benzene ring substituted with a hydroxyl group at the 3-position, a deuterated methyl group at the 2-position, and a carboxylic acid group at the 1-position.[3][4] The presence of both a hydroxyl and a carboxylic acid group classifies it as a phenolic acid.

The deuterated methyl group is the key feature of this molecule. The carbon-deuterium (C-D) bond is stronger than the carbon-hydrogen (C-H) bond, which can lead to a kinetic isotope effect in reactions involving the cleavage of this bond. This effect is the basis for its utility in studying metabolic pathways, as it can slow down enzymatic oxidation of the methyl group.

Synthesis of this compound

The synthesis of this compound can be approached in a two-stage process: first, the synthesis of the non-deuterated precursor, 3-Hydroxy-2-methylbenzoic acid, followed by a selective deuteration of the methyl group.

Synthesis of 3-Hydroxy-2-methylbenzoic Acid (Non-deuterated Precursor)

Several synthetic routes have been established for the preparation of 3-Hydroxy-2-methylbenzoic acid.[5][6][7] A common and effective method involves the diazotization of 3-amino-2-methylbenzoic acid, followed by hydrolysis of the diazonium salt.[5]

Experimental Protocol: Synthesis of 3-Hydroxy-2-methylbenzoic Acid

-

Diazotization:

-

Dissolve 3-amino-2-methylbenzoic acid (1.0 eq) in an aqueous solution of a strong acid, such as sulfuric acid, and cool the mixture to 0-5 °C in an ice bath.

-

Slowly add a solution of sodium nitrite (NaNO₂) (1.1 eq) in water, maintaining the temperature below 5 °C.

-

Stir the mixture for 30 minutes at this temperature to ensure complete formation of the diazonium salt.

-

-

Hydrolysis:

-

Slowly warm the diazonium salt solution to room temperature and then heat to approximately 50-60 °C. The evolution of nitrogen gas will be observed.

-

Maintain this temperature until the gas evolution ceases, indicating the completion of the hydrolysis.

-

Cool the reaction mixture to room temperature.

-

-

Work-up and Purification:

-

Extract the product with a suitable organic solvent, such as ethyl acetate.

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

The crude product can be purified by recrystallization from a suitable solvent system to yield pure 3-Hydroxy-2-methylbenzoic acid.

-

Deuteration of the Methyl Group

The selective deuteration of the methyl group can be achieved through several methods. A practical and efficient approach is the Brønsted acid-catalyzed hydrogen-deuterium exchange using deuterium oxide (D₂O) as the deuterium source.

Experimental Protocol: Synthesis of this compound

-

Reaction Setup:

-

In a sealed reaction vessel, combine 3-Hydroxy-2-methylbenzoic acid (1.0 eq), a catalytic amount of a Brønsted acid (e.g., benzoic acid, 20 mol%), and an excess of deuterium oxide (D₂O).

-

The use of a co-solvent may be necessary to improve solubility.

-

-

Deuteration Reaction:

-

Heat the mixture with stirring at a temperature of 80-120 °C for 24-48 hours. The progress of the deuteration can be monitored by ¹H NMR spectroscopy by observing the disappearance of the methyl proton signal.

-

-

Work-up and Purification:

-

After cooling to room temperature, remove the D₂O under reduced pressure.

-

Dissolve the residue in an organic solvent and wash with a small amount of water to remove any remaining D₂O and the acid catalyst.

-

Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure to obtain the crude this compound.

-

Further purification can be achieved by recrystallization.

-

Causality Behind Experimental Choices:

-

Brønsted Acid Catalyst: The acid catalyst facilitates the tautomerization to an enamine-like intermediate, which is crucial for the H-D exchange at the methyl group.

-

Deuterium Oxide (D₂O): D₂O serves as a readily available and cost-effective source of deuterium atoms.

-

Elevated Temperature: The C-H bonds of the methyl group are relatively strong, and elevated temperatures are required to overcome the activation energy for the exchange reaction.

Alternative Deuteration Method: Metal-Catalyzed H-D Exchange

An alternative approach involves the use of a metal catalyst, such as ruthenium or rhodium nanoparticles, with D₂ as the deuterium source.[8] This method can offer high selectivity for the deuteration of alkyl substituents on an aromatic ring.

Diagram of the Synthetic Workflow

Caption: Synthetic workflow for this compound.

Characterization and Analysis

The successful synthesis and purity of this compound must be confirmed through various analytical techniques. The combination of these methods provides a comprehensive characterization of the final product.[9]

Analytical Techniques:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: This is the primary method to confirm the degree of deuteration. The integral of the methyl proton signal (around 2.3 ppm for the non-deuterated compound) should be significantly reduced or absent in the deuterated product.[10][11]

-

²H NMR: This technique can be used to directly observe the deuterium signal and confirm its presence in the methyl group.

-

¹³C NMR: The carbon spectrum will show a characteristic triplet for the CD₃ group due to C-D coupling.

-

-

Mass Spectrometry (MS): Mass spectrometry is essential for confirming the molecular weight of the deuterated compound. The molecular ion peak will be shifted by +3 m/z units compared to the non-deuterated analogue. High-resolution mass spectrometry (HRMS) can be used to confirm the elemental composition.

-

Infrared (IR) Spectroscopy: The IR spectrum will show characteristic C-D stretching vibrations, which are at a lower frequency (around 2200-2100 cm⁻¹) compared to C-H stretching vibrations (around 3000-2850 cm⁻¹).

Summary of Expected Analytical Data

| Technique | Non-deuterated (C₈H₈O₃) | Deuterated (C₈H₅D₃O₃) | Rationale for Difference |

| ¹H NMR | Methyl signal (~2.3 ppm, 3H) | Methyl signal significantly reduced/absent | Replacement of H with D |

| Mass Spec (m/z) | ~152.05 | ~155.07 | Addition of 3 deuterium atoms |

| IR Spectroscopy | C-H stretch (~2900 cm⁻¹) | C-D stretch (~2200 cm⁻¹) | Heavier mass of deuterium |

Conclusion

This technical guide has outlined the chemical structure, a detailed synthetic pathway, and the analytical characterization of this compound. The provided protocols are based on established chemical principles and offer a reliable framework for the preparation and validation of this isotopically labeled compound. The ability to synthesize and characterize such molecules is crucial for advancing our understanding of drug metabolism and for the development of safer and more effective therapeutics.

References

- Google Patents. US5910605A - Process for the preparation of 3-hydroxy-2-methylbenzoic acid and 3-acetoxy-2-methylbenzoic.

-

PubChem. 3-Hydroxy-2-methylbenzoic Acid. [Link]

-

National Center for Biotechnology Information. Bringing Selectivity in H/D Exchange Reactions Catalyzed by Metal Nanoparticles through Modulation of the Metal and the Ligand Shell. [Link]

-

SpectraBase. 3-Hydroxy-2-methylbenzoic acid. [Link]

-

PubChemLite. 3-hydroxy-2-methylbenzoic acid (C8H8O3). [Link]

-

PharmaCompass. 2-Methyl-3-hydroxybenzoic acid | Drug Information, Uses, Side Effects, Pharma intermediate Chemistry. [Link]

-

ResolveMass Laboratories Inc. Analytical Characterization of Deuterated Compounds: Combining NMR, GC-MS, and LC-MS Techniques. [Link]

-

WIPO Patentscope. method for producing 3-hydroxy-2-methylbenzoic acid. [Link]

-

Rasayan Journal of Chemistry. synthesis and antibacterial activity of novel 3- hydroxy benzoic acid hybrid derivatives [part-I]. [Link]

-

Isotope Science / Alfa Chemistry. CAS 1020719-51-0 3-Hydroxy-2-(methyl-d3)benzoic acid. [Link]

-

PrepChem.com. Synthesis of C. 3-Hydroxy-2-methylbenzoic acid. [Link]

-

YouTube. 2, 3, and 4 hydroxybenzoic acid syntheses. [Link]

-

ACS Publications. Stable Isotope Labeled 4-(Dimethylamino)benzoic Acid Derivatives of Glycerophosphoethanolamine Lipids. [Link]

-

PubMed. Stable isotope labeled 4-(dimethylamino)benzoic acid derivatives of glycerophosphoethanolamine lipids. [Link]

-

arXiv. Deuterated Polycyclic Aromatic Hydrocarbons in the Interstellar Medium: Constraints from the Orion Bar as Observed by the James Webb Space Telescope. [Link]

-

National Center for Biotechnology Information. Ruthenium‐Catalyzed Deuteration of Aromatic Carbonyl Compounds with a Catalytic Transient Directing Group. [Link]

-

ResearchGate. Influence of deuterated solvent on the 1 H NMR spectra of compounds A−D.. [Link]

-

PrepChem.com. Reaction 3: synthesis of para-hydroxy-methyl-benzoic acid salt.. [Link]

Sources

- 1. medchemexpress.com [medchemexpress.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. pubs.acs.org [pubs.acs.org]

- 4. researchgate.net [researchgate.net]

- 5. US5910605A - Process for the preparation of 3-hydroxy-2-methylbenzoic acid and 3-acetoxy-2-methylbenzoic - Google Patents [patents.google.com]

- 6. Bot Verification [rasayanjournal.co.in]

- 7. WIPO - Search International and National Patent Collections [patentscope.wipo.int]

- 8. Bringing Selectivity in H/D Exchange Reactions Catalyzed by Metal Nanoparticles through Modulation of the Metal and the Ligand Shell - PMC [pmc.ncbi.nlm.nih.gov]

- 9. [PDF] H/D exchange at aromatic and heteroaromatic hydrocarbons using D2O as the deuterium source and ruthenium dihydrogen complexes as the catalyst. | Semantic Scholar [semanticscholar.org]

- 10. Synthesis of Methyl-d3 Arene via Electrochemical Deuterodefluorination of Trifluoromethyl Arene - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Physical and Chemical Properties of Deuterated Benzoic Acid Derivatives

Introduction: The Subtle Strength of a Single Neutron

In the landscape of modern drug discovery, the strategic substitution of hydrogen with its heavier, stable isotope, deuterium, represents a paradigm of precision medicinal chemistry.[1][] This modification, known as deuteration, leverages the Kinetic Isotope Effect (KIE) to profoundly alter the pharmacokinetic properties of a molecule by enhancing its metabolic stability.[3][4] The carbon-deuterium (C-D) bond, being inherently stronger than the carbon-hydrogen (C-H) bond, is more resistant to enzymatic cleavage, particularly by metabolic workhorses like the cytochrome P450 (CYP) superfamily.[4][5]

This guide provides a comprehensive exploration of deuterated benzoic acid derivatives, molecules of significant interest in pharmaceutical research. We will delve into their fundamental physical and chemical properties, spectroscopic signatures, and synthetic methodologies. More critically, we will connect these core properties to their ultimate application: the rational design of safer and more effective therapeutics with optimized pharmacokinetic profiles.[1][6][7] The U.S. Food and Drug Administration (FDA) has underscored the significance of this approach by approving deuterated drugs, such as deutetrabenazine, and classifying them as New Chemical Entities (NCEs), a decision that acknowledges the fundamental change in a molecule's physical and metabolic properties.[5][8]

The Scientific Foundation: The Kinetic Isotope Effect (KIE)

The primary rationale for employing deuteration in drug design is the Kinetic Isotope Effect (KIE).[4] The addition of a neutron in deuterium's nucleus makes it twice as heavy as protium, which leads to a lower vibrational frequency of the C-D bond compared to the C-H bond. Consequently, more energy is required to break a C-D bond. In many drug metabolism pathways, the cleavage of a C-H bond is the rate-determining step.[4] By replacing a hydrogen atom at a metabolic "soft spot" with deuterium, the rate of metabolism at that position can be significantly reduced.

This effect can lead to several desirable therapeutic outcomes:

-

Reduced Rate of Metabolism: Slowing the metabolic breakdown of a drug can increase its plasma half-life and overall exposure (Area Under the Curve, AUC).[3][9]

-

Improved Safety Profile: A lower metabolic rate can lead to a reduction in the formation of potentially toxic metabolites.[1][5]

-

Reduced Dosing Frequency: A longer half-life may allow for less frequent dosing, improving patient compliance.[10]

-

Increased Bioavailability: For drugs with high first-pass metabolism, deuteration can decrease this effect and increase oral bioavailability.[]

Caption: The Kinetic Isotope Effect in Drug Metabolism.

Core Physical and Chemical Properties

While the primary motivation for deuteration is metabolic, the isotopic substitution also imparts subtle but measurable changes to the molecule's fundamental physicochemical properties.[11][12] Benzoic acid-d5 (where the five hydrogens on the aromatic ring are replaced by deuterium) serves as an excellent model compound.

Comparative Physicochemical Data

The following table summarizes the key physical properties of benzoic acid and its pentadeuterated analog.

| Property | Benzoic Acid (C₇H₆O₂) | Benzoic Acid-d5 (C₇HD₅O₂) | Rationale for Change |

| CAS Number | 65-85-0[13] | 1079-02-3[11][13][14][15] | Isotopic labeling creates a distinct chemical entity. |

| Molecular Weight | 122.12 g/mol | ~127.15 g/mol [11][13][15] | Increased mass due to five neutrons. |

| Melting Point | 122.4 °C | 121-125 °C[16] | Generally minor changes; may be slightly altered due to differences in crystal packing and intermolecular forces. |

| Boiling Point | 249 °C[16] | 249 °C[16] | Minimal change, as boiling point is primarily dictated by intermolecular forces, which are not significantly altered. |

| Acidity (pKa) | ~4.20 | Slightly higher (weaker acid) | Deuteration can decrease the acidity of carboxylic acids. The change is small, often up to 0.031 in pKa per deuterium atom.[17] This is attributed to changes in zero-point energies of isotope-sensitive vibrations upon deprotonation.[17][18] |

| Solubility | Slightly soluble in water, soluble in organic solvents. | Slightly soluble in water, soluble in organic solvents.[14] | The difference in lipophilicity between H and D is negligible, so solubility is largely unaffected.[] |

Spectroscopic Characterization

Confirming the position and extent of deuterium incorporation is critical. NMR and IR spectroscopy are the primary tools for this validation.

-

¹H NMR Spectroscopy: In a proton NMR spectrum, the signal corresponding to the replaced hydrogen will disappear. For benzoic acid-d5, the complex aromatic multiplet seen in the standard spectrum would be absent, leaving only the signal for the carboxylic acid proton (unless it is also exchanged in a deuterated solvent).[19]

-

²H NMR Spectroscopy: Deuterium NMR can be used to directly observe the deuterium nuclei, confirming their presence and chemical environment.

-

Infrared (IR) Spectroscopy: The difference in mass between H and D leads to significant shifts in vibrational frequencies. The C-D stretching vibrations appear at a lower wavenumber (approx. 2100-2300 cm⁻¹) compared to C-H stretches (approx. 2800-3100 cm⁻¹). Similarly, the O-H stretch of the carboxylic acid (a broad band from ~2500-3300 cm⁻¹) will shift to a lower frequency for the O-D group upon deuteration of the acid proton.[20]

Synthesis of Deuterated Benzoic Acid Derivatives

The introduction of deuterium into the benzoic acid scaffold can be achieved through several strategic approaches. The choice of method depends on the desired position of deuteration and the nature of other substituents on the molecule.[3]

Key Synthetic Methodologies

-

Hydrogen-Deuterium (H/D) Exchange: This method involves the direct exchange of hydrogen atoms for deuterium. It can be performed under acidic or basic conditions, but metal-catalyzed reactions are often most effective for achieving high levels of incorporation at specific sites.[3]

-

Reductive Deuteration (Dehalogenation): This powerful technique involves the reduction of a carbon-halogen bond using a deuterium source. It is highly effective for regioselective deuterium labeling. For example, a specific bromobenzoic acid can be treated with a reducing agent in the presence of D₂O to yield the corresponding deuterated benzoic acid.[3][21]

Experimental Protocol 1: Palladium-Catalyzed Ortho-Deuteration

This protocol describes a method for the selective deuteration of the ortho-positions of benzoic acid via H/D exchange.

Rationale: Palladium catalysis directs the deuteration specifically to the positions ortho to the carboxylic acid directing group, offering high regioselectivity. Hexafluoroisopropanol (HFIP) is used as the solvent to facilitate the reaction.

Materials:

-

Benzoic acid

-

Palladium(II) acetate (Pd(OAc)₂)

-

Silver trifluoroacetate (CF₃COOAg)

-

Deuterium oxide (D₂O, 99.9% D)

-

Hexafluoroisopropanol (HFIP)

-

Trifluoroacetic acid (TFA)

-

Nitrogen gas

Step-by-Step Procedure: [3]

-

To a sealed reaction vessel, add the benzoic acid substrate (1.0 mmol), silver trifluoroacetate (1.0 equiv), and palladium(II) acetate (6 mol%).

-

Add a solution of 5% v/v trifluoroacetic acid in hexafluoroisopropanol (1 mL).

-

Add deuterium oxide (3 mL).

-

Purge the vessel with nitrogen gas to ensure an inert atmosphere.

-

Seal the vessel and heat the reaction mixture to 150°C with vigorous stirring for 72 hours.

-

After cooling to room temperature, work up the reaction by extracting the product with an appropriate organic solvent (e.g., ethyl acetate).

-

Combine the organic layers, dry over an anhydrous salt (e.g., Na₂SO₄), and concentrate under reduced pressure to yield the deuterated product.

-

Purify the crude product via column chromatography or recrystallization as needed.

Experimental Protocol 2: Reductive Dehalogenation with Raney Alloy

This protocol describes the preparation of ring-deuterated benzoic acids from their corresponding halogenated precursors.

Rationale: This method leverages the high reactivity of Raney alloys (e.g., Raney Cobalt or Copper-Aluminum) to reductively cleave a stable carbon-halogen bond and replace it with a deuterium atom from the D₂O solvent.[21][22] It is an excellent method for obtaining specifically labeled compounds.[21]

Materials:

-

Halogenated benzoic acid (e.g., 2-chlorobenzoic acid or a bromobenzoic acid)[3][21]

-

Sodium deuteroxide (NaOD) in D₂O (e.g., 10% solution)[3][21]

-

Nitrogen gas

Step-by-Step Procedure: [3][21]

-

To a suitable reaction flask, add the halogenated benzoic acid and a solution of sodium deuteroxide in D₂O.

-

Carefully add the Raney alloy to the flask under a nitrogen atmosphere.

-

Heat the reaction mixture (typically 50-100°C) with stirring for a designated period (several hours to days), monitoring the reaction by TLC or LC-MS.[22]

-

Upon completion, cool the reaction mixture and filter to remove the alloy.

-

Acidify the filtrate with DCl or a similar deuterated acid to precipitate the deuterated benzoic acid product.

-

Collect the product by filtration, wash with cold D₂O, and dry under vacuum.

Caption: Workflow for Reductive Dehalogenation Synthesis.

Pharmacokinetic Implications: Beyond the Bench

The true value of deuterated benzoic acid derivatives is realized in their impact on drug performance in vivo. Understanding the systemic clearance mechanisms and the specific metabolic enzymes involved is critical for successfully applying deuteration as a strategy.[6][23]

The Challenge of Metabolic Switching

A critical concept for drug developers is metabolic switching .[5] While deuteration can successfully block metabolism at a primary "soft spot," the metabolic burden may shift to a secondary, previously minor pathway.[1][24]

This can have several consequences:

-

Unchanged Overall Clearance: If the secondary pathway is efficient, the overall half-life of the drug may not be extended.

-

Formation of Novel Metabolites: The new primary metabolic pathway may produce different metabolites, which must be assessed for their own activity and toxicity.[1]

-

Unpredictable Outcomes: The effects of deuteration on a drug's metabolic profile are not always predictable and must be investigated empirically for each compound.[5][25][26]

Caption: The Concept of Deuterium-Induced Metabolic Switching.

Conclusion

Deuterated benzoic acid derivatives represent far more than a scientific curiosity; they are a testament to the power of subtle atomic changes in achieving significant pharmacological gains. The substitution of hydrogen with deuterium provides a robust strategy to enhance a drug's metabolic stability, prolong its half-life, and potentially improve its safety and efficacy profile.[1][][3] However, this guide underscores that success is not guaranteed. A deep, field-proven understanding of the underlying physical properties, synthetic routes, and complex metabolic consequences, including the potential for metabolic switching, is essential. For the medicinal chemist and drug development professional, deuteration is a powerful tool that, when wielded with expertise, can pave the way for the next generation of improved therapeutics.

References

- A Technical Guide to the Synthesis of Deuterated Benzoic Acid Deriv

- Deuterium isotope effects on drug pharmacokinetics. I. System-dependent effects of specific deuteration with aldehyde oxidase cleared drugs. PubMed.

- Impact of Deuterium Substitution on the Pharmacokinetics of Pharmaceuticals. SAGE Journals.

- Explore Benzoic Acid D5 and Deuterium Products. Clearsynth Deutero.

- Deuterated Drug Molecules: Focus on FDA-Approved Deutetrabenazine. Biochemistry.

- Deuter

- Secondary Deuterium Isotope Effects on the Acidity of Carboxylic Acids and Phenols.

- From Bench to Blockbuster: Clinical and Commercial Insights on Deuter

- Deuter

- Deuterium Isotope Effects on Drug Pharmacokinetics. I. System-Dependent Effects of Specific Deuteration with Aldehyde Oxidase Cleared Drugs. Semantic Scholar.

- The Deuterium Switch: An In-depth Technical Guide to the Isotopic Effects of Deuter

- Deuterium in drug discovery: progress, opportunities and challenges.

- Deuter

- CAS 1079-02-3: Benzoic-2,3,4,5,6-d5 acid. CymitQuimica.

- An Unexpected Deuterium-Induced Metabolic Switch in Doxophylline.

- Deuterated Drugs Research Progress. BOC Sciences.

- The deuterium switcheroo.

- Using Deuterium in Drug Discovery: Leaving the Label in the Drug.

- Preparation of all the possible ring-deuteriated benzoic acids by reductive dehalogenation of the corresponding halogenobenzoic acids with raney alloys in an alkaline deuterium oxide solution. Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing).

- Isotope Effects on Acidity of Deuterated Formic, Acetic, Pivalic, and Benzoic Acids.

- The Impact of Deuteration on the Physicochemical Properties of Aromatic Acids: A Technical Guide. Benchchem.

- Chemoselective Benzylic C–H Deuter

- Infrared Spectra and Molecular Configur

- Benzoic acid-d D 98

- Deuterium Isotope Effects on Acid-Base Equilibrium of Organic Compounds. PubMed.

- Production of deuterated benzoic acid.

- Benzoic acid (ring-D₅, 98%).

- Benzoic acid-2,3,4,5,6-d5 Aldrich CAS No.1079-02-3. Sigma-Aldrich.

- The molar fraction of deuterated benzoic acid, as a function of time.

- Theoretical modeling of infrared spectra of benzoic acid and its deuterated derivative.

- Benzoic acid in the stable and saddle point structures.

- Benzoic acid-d5 | CAS 1079-02-3. Santa Cruz Biotechnology.

- 1H proton nmr spectrum of benzoic acid C7H6O2 C6H5COOH. Doc Brown's Chemistry.

- Applications of Deuterium in medicinal chemistry. Biojiva.

- infrared spectrum of benzoic acid C7H6O2 C6H5COOH. Doc Brown's Chemistry.

- A COMPREHENSIVE REVIEW ON BENZOIC ACID AND ITS DERIV

- IR spectra of benzoic acid in the regions of O-H (a) and C=O (b) stretching vibrations.

- Benzoic Acid and It's Synthetic Derivatives as Important Medicinal Product Attenu

- Metabolic imaging with deuterium labeled substr

- Navigating the Structure-Activity Landscape of Benzoic Acid Derivatives: A Comparative Guide for Drug Discovery. Benchchem.

- Potential Role of Benzoic Acid and its Synthetic Derivatives to Alleviate Cancer: An Up-to-D

- d-Glucose and d-mannose-based metabolic probes. Part 3: Synthesis of specifically deuterated d-glucose, d-mannose, and 2-deoxy-d-glucose. PMC - NIH.

- Benzoic Acid Derivatives as Prodrugs for the Tre

Sources

- 1. Deuterium in drug discovery: progress, opportunities and challenges - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. bioscientia.de [bioscientia.de]

- 6. Deuterium isotope effects on drug pharmacokinetics. I. System-dependent effects of specific deuteration with aldehyde oxidase cleared drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Deuterated Drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. isotope.com [isotope.com]

- 9. researchgate.net [researchgate.net]

- 10. pubs.acs.org [pubs.acs.org]

- 11. CAS 1079-02-3: Benzoic-2,3,4,5,6-d5 acid | CymitQuimica [cymitquimica.com]

- 12. pdf.benchchem.com [pdf.benchchem.com]

- 13. isotope.com [isotope.com]

- 14. clearsynthdeutero.com [clearsynthdeutero.com]

- 15. scbt.com [scbt.com]

- 16. 苯甲酸-d 98 atom % D | Sigma-Aldrich [sigmaaldrich.com]

- 17. researchgate.net [researchgate.net]

- 18. Deuterium Isotope Effects on Acid-Base Equilibrium of Organic Compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. 1H proton nmr spectrum of benzoic acid C7H6O2 C6H5COOH low/high resolution analysis interpretation of chemical shifts ppm spin spin line splitting H-1 benzoic acid 1-H nmr explaining spin-spin coupling for line splitting doc brown's advanced organic chemistry revision notes [docbrown.info]

- 20. infrared spectrum of benzoic acid C7H6O2 C6H5COOH prominent wavenumbers cm-1 detecting ? functional groups present finger print for identification of benzoic acid image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

- 21. Preparation of all the possible ring-deuteriated benzoic acids by reductive dehalogenation of the corresponding halogenobenzoic acids with raney alloys in an alkaline deuterium oxide solution - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]

- 22. JPS6330450A - Production of deuterated benzoic acid - Google Patents [patents.google.com]

- 23. [PDF] Deuterium Isotope Effects on Drug Pharmacokinetics. I. System-Dependent Effects of Specific Deuteration with Aldehyde Oxidase Cleared Drugs | Semantic Scholar [semanticscholar.org]

- 24. pubs.acs.org [pubs.acs.org]

- 25. pubs.acs.org [pubs.acs.org]

- 26. biojiva.com [biojiva.com]

The Gold Standard: A Technical Guide to Deuterated Internal Standards in Quantitative Bioanalysis

For Researchers, Scientists, and Drug Development Professionals

In the landscape of quantitative bioanalysis, particularly within the pharmaceutical and biotechnology sectors, the pursuit of accuracy, precision, and reliability is paramount. This in-depth technical guide explores the critical role of deuterated internal standards in achieving these goals. By delving into the core principles, experimental applications, and comparative performance data, this document serves as a comprehensive resource for professionals engaged in drug discovery, development, and clinical trial bioanalysis.

The Imperative for Internal Standards in Bioanalysis

Quantitative analysis of drugs and their metabolites in biological matrices like plasma, urine, and tissue homogenates is fraught with challenges. The inherent complexity of these matrices can lead to significant variability during sample processing and analysis. An internal standard (IS) is a compound of known concentration added to calibration standards, quality control (QC) samples, and study samples to mitigate this variability.[1][2] The primary function of an IS is to compensate for inconsistencies that can arise during various stages of the bioanalytical workflow.[1][3]

A well-chosen internal standard should ideally mirror the physicochemical properties of the analyte of interest.[2] This ensures that it behaves similarly during sample extraction, chromatography, and detection, thereby providing a reliable reference for quantification. While structurally similar analogs can be used, the gold standard in modern bioanalysis, especially for liquid chromatography-mass spectrometry (LC-MS) assays, is the use of stable isotope-labeled (SIL) internal standards.[4][5][6] Among these, deuterated internal standards are the most commonly employed.[7][8]

The Unique Advantage of Deuteration

A deuterated internal standard is a version of the analyte molecule where one or more hydrogen atoms have been replaced by their stable isotope, deuterium (²H or D).[3][9] This subtle modification imparts a higher mass to the molecule, making it distinguishable from the analyte by a mass spectrometer, while its chemical and physical properties remain nearly identical.[3][10] This near-identical behavior is the cornerstone of its effectiveness in quantitative bioanalysis.

The principal advantages of using deuterated internal standards include:

-

Correction for Matrix Effects: Biological matrices are complex mixtures that can suppress or enhance the ionization of the analyte in the mass spectrometer's source, a phenomenon known as the matrix effect.[3][11][12] Since the deuterated IS is chemically identical to the analyte, it experiences the same degree of ion suppression or enhancement, allowing for accurate normalization of the analyte's signal.[3][6][11]

-

Compensation for Extraction Variability: The recovery of an analyte during sample preparation steps like protein precipitation, liquid-liquid extraction, or solid-phase extraction can be inconsistent.[3] A deuterated IS, added at the beginning of the extraction process, undergoes the same losses as the analyte, ensuring that the analyte-to-internal standard ratio remains constant and reflective of the initial concentration.[3]

-

Normalization of Instrumental Variations: Fluctuations in injection volume and mass spectrometer response can introduce variability into the analytical run.[2][3] The use of a deuterated IS normalizes these variations, leading to more precise and reproducible results.[3]

The application of a deuterated internal standard is fundamental to the principle of isotope dilution mass spectrometry (IDMS), a powerful technique for achieving high-accuracy quantitative measurements. The following diagram illustrates how a deuterated standard corrects for analytical variability throughout the experimental workflow.

Caption: Workflow demonstrating how a deuterated internal standard corrects for analytical variability.

Practical Considerations in the Selection and Use of Deuterated Internal Standards

While deuterated internal standards are powerful tools, their effective implementation requires careful consideration of several factors.

Isotopic Purity and Stability

The isotopic purity of the deuterated standard is a critical parameter.[13][14] It is essential to ensure that the standard has a high degree of deuterium incorporation and is free from significant levels of the unlabeled analyte.[10] The presence of unlabeled analyte as an impurity can lead to an overestimation of the analyte concentration in the sample. High-resolution mass spectrometry (HRMS) and Nuclear Magnetic Resonance (NMR) spectroscopy are powerful techniques for assessing isotopic purity.[13][14][15]

Furthermore, the position of the deuterium labels within the molecule is crucial for ensuring stability.[10] Deuterium atoms should be placed on non-exchangeable positions to prevent their loss or replacement with hydrogen atoms from the solvent or matrix.[8][10] Isotopic exchange can compromise the accuracy of the assay.[9]

Mass Shift and Chromatographic Behavior

An important characteristic of a deuterated internal standard is that it should ideally co-elute with the compound to be quantified.[7] However, the substitution of hydrogen with deuterium can sometimes lead to a slight difference in chromatographic retention time, a phenomenon known as the "deuterium isotope effect".[8][16][17] In reversed-phase liquid chromatography, deuterated compounds often elute slightly earlier than their non-deuterated counterparts.[16][18] While this effect is often minimal, it is crucial to evaluate it during method development to ensure that the analyte and internal standard experience the same matrix effects.[18]

The mass increase provided by deuteration should be sufficient to ensure that the mass spectrometer can distinguish the internal standard from the natural isotopic distribution of the analyte.[7] This is particularly important for analytes that contain naturally abundant heavy isotopes, such as chlorine or bromine.[7]

Synthesis of Deuterated Internal Standards

The synthesis of deuterated internal standards can be achieved through various methods, including hydrogen/deuterium exchange reactions and de novo chemical synthesis using isotope-containing building blocks.[13][19][20] The choice of synthetic route depends on the complexity of the molecule and the desired position of the deuterium labels.[10]

Caption: Generalized workflow for the synthesis of a deuterated internal standard.

Regulatory Perspective and Method Validation

Regulatory agencies such as the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA) have established guidelines for bioanalytical method validation.[11] The International Council for Harmonisation (ICH) M10 guideline provides a harmonized framework for this process.[1][21] These guidelines emphasize the importance of using an appropriate internal standard and validating its performance.[1]

A full validation of a bioanalytical method using a deuterated internal standard should include the assessment of parameters such as selectivity, specificity, matrix effect, calibration curve range, accuracy, precision, and stability.[21][22]

Key Validation Parameters and Acceptance Criteria

| Parameter | Description | Typical Acceptance Criteria |

| Accuracy | The closeness of the mean test results to the true concentration. | Within ±15% of the nominal value (±20% at the Lower Limit of Quantification, LLOQ).[1][22] |

| Precision | The closeness of agreement among a series of measurements. | Coefficient of variation (CV) should not exceed 15% (20% at LLOQ).[1] |

| Matrix Effect | The direct or indirect alteration or interference in response due to the presence of unintended analytes or other interfering substances in the sample.[12] | The matrix effect should be evaluated using at least 6 different sources of matrix. The accuracy should be within ±15% and the precision (CV) should not be greater than 15%.[21] |

| Calibration Curve | The relationship between the instrument response and the known concentration of the analyte. | At least 75% of the calibration standards must meet the accuracy criteria of ±15% (±20% at LLOQ).[1] A blank, a zero sample, and at least 6 non-zero concentration levels should be used.[1] |

| Stability | The chemical stability of an analyte in a given matrix under specific conditions for given time intervals. | Analyte stability should be demonstrated under various conditions, including freeze-thaw cycles, short-term bench-top storage, and long-term storage.[23] |

Experimental Protocol: Bioanalytical Method Validation for Tacrolimus in Whole Blood

This protocol provides a detailed methodology for the validation of a bioanalytical method for the immunosuppressive drug Tacrolimus in whole blood using a deuterated internal standard.[24][25]

1. Materials and Reagents: [24]

-

Analyte: Tacrolimus certified reference material.

-

Internal Standard: Tacrolimus-d₃.[24]

-

Matrix: Pooled, drug-free whole blood.

-

Reagents: Methanol, Acetonitrile, Formic Acid, Zinc Sulfate.[24]

2. Preparation of Standards and Quality Controls (QCs): [24]

-

Prepare separate stock solutions of Tacrolimus and Tacrolimus-d₃ in methanol.[24]

-

Create a working internal standard solution by diluting the Tacrolimus-d₃ stock to a fixed concentration (e.g., 20 ng/mL) in a precipitation reagent (e.g., Zinc Sulfate in 50:50 Methanol:Water).[24]

-

Prepare a series of calibration standards and QCs by spiking pooled, drug-free whole blood with the Tacrolimus working stock solution to cover the therapeutic range.[24]

3. Sample Preparation (Protein Precipitation): [24]

-

To 50 µL of calibrator, QC, or unknown sample, add 100 µL of the working internal standard solution.

-

Vortex mix for 30 seconds to ensure thorough mixing and protein precipitation.

-

Centrifuge at high speed (e.g., 10,000 x g) for 5 minutes to pellet the precipitated proteins.

-

Transfer the supernatant to a clean tube or 96-well plate.

-

Evaporate the supernatant to dryness under a stream of nitrogen.

-

Reconstitute the dried extract in a suitable solvent (e.g., 100 µL of 50:50 Acetonitrile:Water with 0.1% Formic Acid).[24]

4. LC-MS/MS Conditions: [24]

-

LC System: Standard HPLC or UHPLC system.[24]

-

Column: C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm).[24]

-

Mobile Phase: A gradient of water with 0.1% Formic Acid (A) and Acetonitrile with 0.1% Formic Acid (B).[24]

-

Flow Rate: 0.4 mL/min.[24]

-

Injection Volume: 10 µL.[24]

-

MS System: Triple quadrupole mass spectrometer.[24]

-

Ionization: Electrospray Ionization (ESI), Positive Mode.[24]

-

Detection: Multiple Reaction Monitoring (MRM).[24]

5. Data Analysis: [24]

-

Integrate the peak areas for both the Tacrolimus and Tacrolimus-d₃ MRM transitions.[24]

-

Calculate the peak area ratio (Tacrolimus Area / Tacrolimus-d₃ Area).[24]

-

Construct a calibration curve by plotting the peak area ratio against the known concentration of the calibration standards using a weighted (e.g., 1/x²) linear regression.[24]

-

Determine the concentration of Tacrolimus in the QC and unknown samples by interpolating their peak area ratios from the calibration curve.[24]

Troubleshooting Common Issues

Even with the use of deuterated internal standards, analytical challenges can arise. Below are some common issues and troubleshooting strategies.

| Issue | Potential Cause(s) | Troubleshooting Steps |

| Poor Precision | Inconsistent sample preparation; unstable MS spray; poor chromatography. | Ensure thorough mixing at all stages; optimize MS source parameters; check for column degradation. |

| Inaccurate Results | Incorrect standard concentrations; isotopic exchange of the IS; presence of unlabeled analyte in the IS. | Verify stock solution concentrations; use a deuterated IS with stable labels; assess the isotopic purity of the IS.[9] |

| Significant Chromatographic Shift between Analyte and IS | Deuterium isotope effect. | Optimize chromatographic conditions (e.g., temperature, mobile phase composition) to minimize the shift; ensure integration windows are wide enough to capture both peaks.[18] |

| Variable IS Response | Inconsistent addition of IS; matrix effects that disproportionately affect the IS. | Use a calibrated pipette for IS addition; investigate different extraction methods to reduce matrix interferences. |

Conclusion: The Indispensable Role in Modern Bioanalysis

Deuterated internal standards are an indispensable tool in modern quantitative bioanalysis. Their ability to mimic the behavior of the analyte of interest allows for the effective correction of variability arising from complex biological matrices and the analytical process itself. While their implementation requires careful consideration of factors such as isotopic purity, stability, and potential chromatographic effects, the resulting improvement in data quality is undeniable. For researchers, scientists, and drug development professionals, the adoption of deuterated internal standards is a critical step towards ensuring the accuracy, precision, and reliability of pharmacokinetic and toxicokinetic data, ultimately contributing to the successful development of new and effective therapies.[3]

References

-

Jemal, M., Schuster, A., & Whigan, D. B. (2005). Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: necessity or not?. Rapid communications in mass spectrometry, 19(1), 1-10. Available at: [Link]

-

Deuterated internal standards and bioanalysis. AptoChem. Available at: [Link]

-

Stokvis, E., Rosing, H., & Beijnen, J. H. (2005). Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: necessity or not?. Rapid communications in mass spectrometry : RCM, 19(3), 401–407. Available at: [Link]

-

Advantages of using biologically generated 13C-labelled multiple internal standards for stable isotope-assisted LC-MS-based lipidomics. PubMed. Available at: [Link]

-